Topopyrone B

Description

Properties

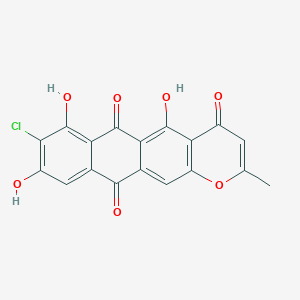

Molecular Formula |

C18H9ClO7 |

|---|---|

Molecular Weight |

372.7 g/mol |

IUPAC Name |

8-chloro-5,7,9-trihydroxy-2-methylnaphtho[3,2-g]chromene-4,6,11-trione |

InChI |

InChI=1S/C18H9ClO7/c1-5-2-8(20)13-10(26-5)4-7-11(17(13)24)16(23)12-6(15(7)22)3-9(21)14(19)18(12)25/h2-4,21,24-25H,1H3 |

InChI Key |

XQMOGUIQWMFPBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C(=C(C=C4C3=O)O)Cl)O |

Synonyms |

topopyrone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The chlorine substituent in this compound enhances Topo I binding and stabilizes the DNA-enzyme complex .

- Removal of hydroxyl groups (e.g., Topopyrone D) reduces solubility and cytotoxicity .

Non-Topopyrone Topoisomerase Inhibitors

Camptothecin

Etoposide and Amsacrine Conjugates

- Mechanism : Target Topo II, unlike this compound .

- Selectivity : this compound’s specificity for Topo I reduces off-target effects compared to dual Topo I/II inhibitors .

Halogenated Anthraquinones

7-Bromoemodic Acid

Haloemodin

- Activity : Inhibits bacterial DNA gyrase; lacks eukaryotic Topo I inhibition .

- Structural Insight : Halogen position (Cl in this compound vs. Br in haloemodin) dictates target specificity .

Unique Advantages of this compound

Multifunctional Activity : Combines anticancer, antiviral, and antibacterial effects, unlike camptothecin or etoposide .

Selectivity : Specific for Topo I, minimizing collateral DNA damage seen with Topo II inhibitors .

Structural Robustness : Chlorine substituent enhances metabolic stability and target binding .

Preparation Methods

Fungal Fermentation and Extraction

This compound was first isolated from the filamentous fungus Phoma sp. BAUA2861 through submerged fermentation. The process involves:

-

Culture Conditions : Growth in malt extract-peptone medium at 27°C for 14 days under aerobic conditions.

-

Extraction : Mycelial cake extraction using methanol, followed by solvent partitioning with ethyl acetate.

-

Chromatography : Sequential purification via silica gel column chromatography (hexane:ethyl acetate gradient) and reverse-phase HPLC (MeOH:H₂O).

Key Challenges:

-

Low natural abundance (0.002% yield by dry weight).

-

Co-elution with structurally similar analogs (e.g., topopyrones A, C, D), necessitating high-resolution separation techniques.

Total Synthesis of this compound

The synthetic approach to this compound focuses on constructing its anthraquinone-pyrone hybrid scaffold. Two primary strategies dominate the literature: fragment coupling and tandem directed ortho-metalation (DoM) – metal halogen exchange .

Retrosynthetic Analysis

The anthraquinone core (C₁₄H₇ClO₆) and 4-pyrone ring (C₄H₂O₂) are identified as key fragments. Retrosynthetic disconnection at the C9–C10 bond reveals two precursors:

Friedel-Crafts Acylation Route

Early attempts utilized Friedel-Crafts acylation to assemble the anthraquinone skeleton but faced regioselectivity issues due to competing ortho and para acylation.

Tandem Directed Ortho-Metalation (DoM) – Metal Halogen Exchange

A breakthrough methodology developed by Tan et al. (2006) enabled efficient synthesis of 1,3,6,8-tetramethoxyanthraquinone (15 ), a pivotal intermediate:

-

Lithiation of 2-bromo-N,N-diethylbenzamide (59 ) :

-

Reagents: n-BuLi, TMEDA (chelating agent).

-

Temperature: −78°C in THF.

-

Outcome: Generates a stabilized aryl lithium species.

-

-

Metal-Halogen Exchange and Cyclization :

-

Demethylation and Chlorination :

Synthesis of the 4-Pyrone Fragment

The linearly fused 4-pyrone ring is constructed via Montmorillonite K-10-catalyzed cyclization :

-

Esterification of Hydroxyanthraquinone :

-

Fries Rearrangement and Cyclization :

Fragment Coupling and Final Assembly

Convergent coupling of the anthraquinone and pyrone fragments is achieved through Knoevenagel condensation :

-

Reaction Conditions :

-

Global Deprotection :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Natural Isolation | Fermentation, chromatography | 0.002 | Access to natural product | Low yield, labor-intensive |

| Tandem DoM | Lithiation, cyclization, oxidation | 68 | High regiocontrol, scalability | Requires cryogenic conditions |

| Montmorillonite K-10 | Fries rearrangement, cyclization | 15 | One-pot synthesis | Competing side reactions |

| Fragment Coupling | Knoevenagel condensation, deprotection | 42 | Modular, amenable to SAR studies | Multi-step, moderate yield |

Unsuccessful Approaches and Lessons Learned

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.